Daphnodorin A

chymase inhibitor angiotensin II cardiovascular pharmacology

Daphnodorin A (CAS 95733-03-2, molecular formula C₃₀H₂₂O₉, MW 526.5 g/mol) is a daphnodorin-type biflavonoid originally isolated from the root and bark of Daphne odora Thunb. (Thymelaeaceae).

Molecular Formula C30H22O9
Molecular Weight 526.5 g/mol
CAS No. 95733-03-2
Cat. No. B1200267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDaphnodorin A
CAS95733-03-2
Synonymsdaphnodorin A
Molecular FormulaC30H22O9
Molecular Weight526.5 g/mol
Structural Identifiers
SMILESC1CC2=C(C3=C(C=C2O)OC(=C3C(=O)C4=C(C=C(C=C4O)O)O)C5=CC=C(C=C5)O)OC1C6=CC=C(C=C6)O
InChIInChI=1S/C30H22O9/c31-16-5-1-14(2-6-16)23-10-9-19-20(34)13-24-26(30(19)38-23)27(29(39-24)15-3-7-17(32)8-4-15)28(37)25-21(35)11-18(33)12-22(25)36/h1-8,11-13,23,31-36H,9-10H2/t23-/m0/s1
InChIKeySFIBBWQCUADULX-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Daphnodorin A CAS 95733-03-2: Biflavonoid Identity, Structural Class, and Procurement Baseline


Daphnodorin A (CAS 95733-03-2, molecular formula C₃₀H₂₂O₉, MW 526.5 g/mol) is a daphnodorin-type biflavonoid originally isolated from the root and bark of Daphne odora Thunb. (Thymelaeaceae) [1]. It belongs to a structurally distinctive class of 2,3-functionalized benzofuran-containing biflavonoids that are characteristic constituents of the Thymelaeaceae family, alongside related genkwanols and daphnogirins [2]. Its total synthesis has been accomplished via a strategy centered on intramolecular Heck reaction for benzofuran construction and Barton–McCombie deoxygenation [3]. Daphnodorin A is listed in MeSH with unique ID C055027 [4].

Biflavonoid natural product probe from Daphne odora (Thymelaeaceae)
Structurally distinctive daphnodorin scaffold with total synthesis route available
MeSH-listed research tool (Unique ID C055027)

Why Daphnodorin B or C Cannot Substitute for Daphnodorin A: Functional Divergence Within Structurally Near-Identical Biflavonoids


Daphnodorins A, B, and C share the same daphnodorin biflavonoid core yet exhibit radically divergent target-engagement profiles across multiple independent assay systems. Despite differing only in hydroxylation and oxidation patterns, daphnodorin A completely inhibits human chymase-dependent angiotensin II formation while daphnodorin B yields only partial inhibition and daphnodorin C is entirely inactive [1]. This pattern—qualitative functional divergence from near-identical congeners—recurs across 12-lipoxygenase/cyclooxygenase inhibition, HIV-1 replication, antifungal efficacy, and vascular contractility models, meaning that no other monomeric daphnodorin can serve as a drop-in replacement for daphnodorin A in any experimental context requiring these specific activities. The evidence below quantifies these critical performance gaps.

Chymase inhibition profile

Qualitative divergence: complete, partial, or no inhibition among daphnodorins A, B, C—compound-specific probe selection required.

12-LOX / COX pathway engagement

Dual enzymatic activity present in A but absent in B; pathway-response context may not transfer.

HIV-1 entry inhibition context

Reported EC₅₀ differential exceeds one order of magnitude across daphnodorins; antiviral screening potency context may differ substantially.

Daphnodorin A Differential Performance Data: Quantitative Head-to-Head Evidence vs. Daphnodorin B, Daphnodorin C, and Benchmarks


Human Chymase-Dependent Angiotensin II Formation: Complete Inhibition by Daphnodorin A vs. Partial or No Inhibition by B and C

Daphnodorin A completely inhibited human chymase-dependent angiotensin II formation, whereas daphnodorin B exhibited only partial inhibition and daphnodorin C produced no inhibition whatsoever [1]. All three compounds were tested in parallel under identical assay conditions using purified human chymase. Importantly, none of the three daphnodorins inhibited angiotensin-converting enzyme (ACE)-dependent Ang II formation or purified human tryptase, confirming that the differential effect is chymase-specific and not due to general protease inhibition or assay interference [1].

Human chymase inhibition
Head-to-head
Daphnodorin AComplete inhibition
Daphnodorin BPartial inhibition
Daphnodorin CNo inhibition
Chymase-specific; ACE & tryptase unaffected
Supports chymase-specific probe selection for Ang II pathway studies
Purified human chymase; in vitro enzymatic assay
chymase inhibitor angiotensin II cardiovascular pharmacology mast cell protease

Anti-HIV-1 Activity: Daphnodorin A ~6.9-Fold More Potent Than Daphnodorin B and ~13.8-Fold More Potent Than Daphnodorin C

In a direct head-to-head comparison, daphnodorins A, B, and C were tested for inhibition of HIV-1(IIIB) replication in MT-4 cells. Daphnodorin A exhibited an EC₅₀ of 0.26 ± 0.08 μg/mL, compared with 1.8 ± 0.6 μg/mL for daphnodorin B and 3.6 ± 0.5 μg/mL for daphnodorin C [1]. A 6.9-fold potency advantage over daphnodorin B and a 13.8-fold advantage over daphnodorin C were observed. All three compounds also blocked syncytium formation between HIV-1-infected and uninfected MOLT-4 cells at 3–30 μg/mL without cytotoxicity, and the activity did not depend on reverse transcriptase inhibition—daphnodorin A and C showed only weak RT inhibition versus the nucleotide control DDC-TP, and daphnodorin B showed no RT inhibition at concentrations up to 1000 μg/mL [1].

Anti-HIV-1 replication
Head-to-head
EC₅₀ 0.26 μg/mL
vs. Daphnodorin B: 1.8 μg/mL
vs. Daphnodorin C: 3.6 μg/mL
Reported ~6.9-fold and ~13.8-fold differential; syncytium formation blocked at 3–30 μg/mL without cytotoxicity
Supports antiviral entry-inhibitor screening context
MT-4 cell line; HIV-1(IIIB) strain; RT inhibition counter-screen
anti-HIV viral entry inhibitor syncytium formation antiviral natural product

Platelet 12-Lipoxygenase and Cyclooxygenase Dual Inhibition: Daphnodorin A Active; Daphnodorin B Completely Inactive

Daphnodorin A inhibited both platelet 12-lipoxygenase and cyclooxygenase activities in rabbit platelets, whereas daphnodorin B had no effect on either enzymatic pathway [1]. Daphnodorin C shared the dual inhibitory profile of daphnodorin A, but daphnodorin B was categorically inactive. This complete loss of activity in daphnodorin B—despite its structural similarity to A—demonstrates that even minor scaffold modifications abolish engagement with arachidonic acid cascade enzymes [1].

Platelet 12-LOX / COX
Head-to-head
Daphnodorin AActive inhibitor
Daphnodorin BNo effect
Daphnodorin CActive inhibitor
Rabbit platelet preparations; arachidonic acid metabolism
12-LOX/COX dual pathway-response context unique to A among tested congeners
B categorically inactive; data to verify in target cells
12-lipoxygenase inhibitor cyclooxygenase platelet activation arachidonic acid cascade

Vascular Contractility: Daphnodorin A Suppresses Angiotensin II-Induced Contraction; Daphnodorin B Inactive up to 100 μM

In isolated hamster aortic ring preparations, daphnodorin A at 30 μM and 100 μM significantly suppressed contractile responses induced by angiotensin II (3 × 10⁻⁸ M), whereas daphnodorin B at concentrations up to 100 μM produced no detectable effect on Ang II-induced contraction [1]. This study explicitly employed daphnodorin B as a negative-control analog that lacks 12-lipoxygenase inhibitory activity, confirming that the vascular functional effect is mediated through 12-LOX inhibition unique to daphnodorin A [1].

Vascular contractility
Head-to-head
Ang II-induced contraction suppressed by A at 30–100 μM
Daphnodorin B up to 100 μM: no detectable effect
Isolated hamster aortic ring model
Ex vivo tissue-level model-response context; B serves as negative analog
12-LOX pathway mediates functional effect
vascular pharmacology angiotensin II aortic contraction 12-lipoxygenase

Antifungal Activity Against Pyricularia oryzae: Daphnodorin A Protective Value 58% vs. Daphnodorin C 40% at 10 ppm; Daphnodorin B Inactive as Antifungal

In antifungal assays against the rice blast fungus Pyricularia oryzae, daphnodorin A (compound 1) exhibited a protective value of 58% at the low concentration of 10 ppm, compared with 40% for daphnodorin C (compound 3) at the same concentration [1]. Daphnodorin B (compound 2) did not show antifungal efficacy; instead, its activity profile shifted toward weak insecticidal effects against Spodoptera litura, Callosobruchus chinensis, and Tetranychus urticae [1]. This demonstrates a functional activity-switch among the three congeners at the organismal level.

Antifungal protection
Head-to-head
58% protective value
vs. Daphnodorin C: 40%
vs. Daphnodorin B: no antifungal activity
Pyricularia oryzae (rice blast) at 10 ppm
Supports antimicrobial screening context for plant pathogen research
Protection endpoint; data to verify across strains
antifungal natural product Pyricularia oryzae plant pathogen crop protection

Molecular Basis of Differential Chymase Inhibition: Daphnodorin A Forms Critical H-Bonds with Ala177, Gly199, Ser182, and Gly180 Absent in the Daphnodorin B–Chymase Complex

Three-dimensional molecular modeling of daphnodorin–human chymase complexes revealed that daphnodorin A is anchored to the chymase active site via hydrogen bonds with Ala177 (P1 hole), Phe29, and Gly199, and forms additional H-bonds with Ser182 (active site) and Gly180 (anion hole), resulting in a stable complex [1]. By contrast, daphnodorin B forms H-bonds only with Lys28 and Phe29 and fails to engage Gly199, Ala177, and Lys179; its phenyl group also shifts out of the P1 hole relative to daphnodorin A [1]. The presence or absence of these specific residue-level interactions—particularly with Ala177 in the P1 pocket—was identified as the key determinant of differential chymase inhibitory potency [1].

Molecular docking
Head-to-head
5 H-bond contacts (A) vs. 2 (B)
A: Ala177, Phe29, Gly199, Ser182, Gly180
B: only Lys28, Phe29
P1 hole occupancy lost in B; modeling study
Structural basis for chymase inhibition context divergence
In silico; requires experimental validation
molecular docking human chymase hydrogen bond network structure-activity relationship

High-Confidence Application Scenarios for Daphnodorin A Based on Quantitative Differential Evidence


Human Chymase Inhibitor Probe for Cardiovascular Mast Cell Biology

Daphnodorin A is the only daphnodorin monomer that completely inhibits human chymase-dependent angiotensin II formation while sparing ACE and tryptase, making it the compound of choice for probing chymase-specific contributions to angiotensin II generation in vascular tissue, heart failure, and mast cell-driven inflammatory models [1]. Its molecular engagement—confirmed by H-bonding to Ala177 (P1 hole) and Ser182/Gly180 (active site/anion hole)—provides a structurally rationalized starting point for chymase inhibitor development [2]. Daphnodorin B or C should not be substituted in this context, as they lack complete chymase inhibition or fail to inhibit altogether [1].

Anti-HIV-1 Entry Mechanism Studies and Syncytium Formation Assays

With an EC₅₀ of 0.26 μg/mL against HIV-1(IIIB)—6.9-fold and 13.8-fold more potent than daphnodorins B and C respectively—daphnodorin A is the preferred compound for investigating HIV-1 entry inhibition mechanisms [3]. Its activity is mediated through blockade of early viral replication events (adsorption/entry) rather than reverse transcriptase inhibition, and it blocks syncytium formation at 3–30 μg/mL without cytotoxicity [3]. This distinct mechanism and superior potency position daphnodorin A as the lead candidate for entry-inhibitor screening cascades exploring daphnodorin-scaffold antivirals.

Dual 12-Lipoxygenase/Cyclooxygenase Pathway Dissection in Platelet and Vascular Pharmacology

Daphnodorin A uniquely combines 12-LOX and COX inhibitory activities with functional suppression of angiotensin II-induced vascular contraction at 30–100 μM in ex vivo aortic preparations, whereas daphnodorin B is completely inactive in both enzymatic and tissue-level readouts [4][5]. This makes daphnodorin A—paired with daphnodorin B as a built-in negative control—an ideal matched compound set for dissecting 12-LOX-dependent vs. 12-LOX-independent mechanisms in platelet aggregation, thrombosis, and vascular contractility studies [4][5].

Agricultural Antifungal Discovery Targeting Magnaporthe oryzae (Rice Blast)

Daphnodorin A demonstrates a protective value of 58% against Pyricularia oryzae (teleomorph: Magnaporthe oryzae) at 10 ppm, outperforming daphnodorin C (40%) and daphnodorin B (no antifungal activity) in the same assay system [6]. This quantitative advantage, combined with the natural product origin from Daphne species, supports the prioritization of daphnodorin A over its congeners for agricultural antifungal lead identification and structure-activity exploration targeting rice blast and related fungal pathogens [6].

Application
Selection Property
Validation Focus
Chymase pathway studies in cardiovascular mast cell models
Chymase-specific inhibition context; ACE/tryptase counter-screen
Ang II formation suppression and H-bond network at P1 hole
HIV-1 entry inhibitor screening
Entry-inhibitor potency context; syncytium formation blockade
Antiviral EC₅₀ in MT-4 cells; RT-independent mechanism verification
12-LOX / COX dual pathway dissection in platelet and vascular models
Dual enzymatic inhibition context; daphnodorin B as negative analog
Arachidonic acid metabolism and Ang II-induced contraction endpoints
Agricultural antifungal screening against Pyricularia oryzae
Protective value context at low concentration
Rice blast pathogen growth suppression and SAR exploration
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